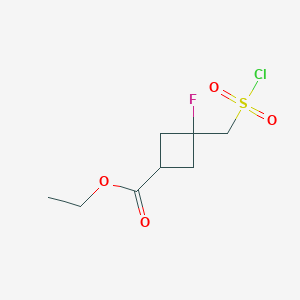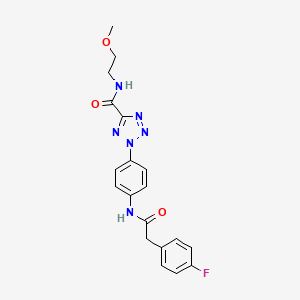![molecular formula C19H18FN3O3 B2961352 N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide CAS No. 946322-34-5](/img/structure/B2961352.png)
N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains several functional groups including an amide group (-CONH2), a pyridine ring (a six-membered ring with one nitrogen atom), and a fluorophenyl group (a phenyl group with a fluorine atom attached) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring and the attachment of the amide and fluorophenyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, for example, is a planar, aromatic ring where the nitrogen atom contributes one electron to the ring’s delocalized π electron system .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amide group might be hydrolyzed under acidic or basic conditions, and the pyridine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Medicinal Chemistry and Drug Discovery
Compounds structurally related to N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide have been explored for their therapeutic potential. For example, the discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide as a selective and orally efficacious inhibitor of the Met kinase superfamily highlights the significance of such compounds in cancer therapy (G. M. Schroeder et al., 2009). This study underscores the critical role of careful structural modification in achieving desired biological activities, which could also be applicable to the optimization of this compound for specific therapeutic targets.
Chemical Synthesis and Characterization
Research on the synthesis and characterization of related compounds provides insights into methodologies that could be adapted for the synthesis of this compound. For instance, the study on the synthesis, crystal structure, and DFT study of a new compound 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-a]Pyridine-2-Carboxamide demonstrates the application of various spectroscopic and crystallographic techniques to elucidate the structure and properties of complex organic compounds (Y. Qin et al., 2019). Such methodologies are essential for the development and optimization of new therapeutic agents.
Pharmacological Applications
The pharmacological relevance of compounds similar to this compound is evident in their investigation for various biological activities. Studies on the optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors, for instance, reveal the therapeutic potential of these molecules in targeting specific enzymes involved in DNA repair and cancer progression (T. Penning et al., 2010). This suggests that this compound could be explored for similar pharmacological applications, leveraging its unique chemical structure for selective enzyme inhibition.
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives exhibit their antiviral activity by inhibiting viral replication . The interaction of these compounds with their targets leads to changes in the biological activities of the targets, thereby exerting their therapeutic effects .
Biochemical Pathways
These pathways are associated with the biological activities mentioned earlier, such as antiviral, anti-inflammatory, and anticancer activities . The downstream effects of these pathways contribute to the overall therapeutic effects of the compounds.
Result of Action
For example, indole derivatives have been shown to inhibit viral replication at the molecular level, leading to antiviral activity . At the cellular level, these compounds may induce changes in cell signaling, leading to anti-inflammatory and anticancer effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-19(2,3)18(25)23-15-14-13(9-6-10-21-14)26-16(15)17(24)22-12-8-5-4-7-11(12)20/h4-10H,1-3H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDOOHPBIYNRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(OC2=C1N=CC=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2961269.png)
![4-(4-methoxyphenyl)-1-methyl-6-(tetrahydro-2-furanylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2961272.png)
![(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester](/img/structure/B2961276.png)


![1'-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2961281.png)




![Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2961289.png)
![1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2961290.png)
![4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2961291.png)
![4-butoxy-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2961292.png)
